rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1287671-03-7
VCID: VC11618020
InChI: InChI=1S/C6H11NO.ClH/c7-5-3-4-1-2-6(5)8-4;/h4-6H,1-3,7H2;1H/t4-,5-,6+;/m0./s1
SMILES:
Molecular Formula: C6H12ClNO
Molecular Weight: 149.62 g/mol

rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride

CAS No.: 1287671-03-7

Cat. No.: VC11618020

Molecular Formula: C6H12ClNO

Molecular Weight: 149.62 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride - 1287671-03-7

Specification

CAS No. 1287671-03-7
Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
IUPAC Name (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride
Standard InChI InChI=1S/C6H11NO.ClH/c7-5-3-4-1-2-6(5)8-4;/h4-6H,1-3,7H2;1H/t4-,5-,6+;/m0./s1
Standard InChI Key PWDJLVSMCBXGFN-WLUDYRNVSA-N
Isomeric SMILES C1C[C@@H]2[C@H](C[C@H]1O2)N.Cl
Canonical SMILES C1CC2C(CC1O2)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₆H₁₂ClNO (hydrochloride salt) with a molecular weight of 149.62 g/mol. Its bicyclo[2.2.1]heptane core contains an oxygen atom at the 7-position, an amine group at the 2-position, and a hydrochloride counterion. The stereochemistry is defined as (1R,2S,4S), with the amine and hydroxyl groups occupying exo positions relative to the bicyclic system . The rigid structure imposes significant conformational constraints, making it a valuable scaffold for studying structure-activity relationships in drug design.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₂ClNO
Molecular Weight149.62 g/mol
IUPAC Name(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride
CAS Number1287671-03-7
SMILESC1C[C@@H]2C@HN.Cl

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride involves multi-step processes to establish the bicyclic framework and introduce stereochemical control:

  • Cycloaddition of Acrylonitrile to Furan:
    Acrylonitrile reacts with furan in the presence of ZnCl₂, yielding rac-(endo:exo)-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile as a racemic 1:1 mixture . This step exploits the Diels-Alder reaction to form the bicyclic core.

  • Catalytic Hydrogenation:
    The double bond in the intermediate is reduced using Pd/C or similar catalysts, producing rac-7-oxabicyclo[2.2.1]heptane-2-carbonitrile .

  • Hydrolysis and Esterification:
    The nitrile group is hydrolyzed to a carboxylic acid under basic conditions (e.g., KOH/ethanol), followed by esterification to form racemic exo-esters .

  • Enzymatic Resolution:
    Lipase-mediated hydrolysis selectively cleaves one enantiomer of the ester, enabling separation of the desired (1R,2S,4S)-enantiomer .

  • Reduction to Amine:
    The resolved ester is converted to the amine via lithium aluminum hydride (LiAlH₄) reduction, followed by hydrochloride salt formation .

Reaction Optimization

Critical parameters include:

  • Temperature Control: Enzymatic resolution requires temperatures of 0–15°C to maintain enzyme activity .

  • Solvent Selection: Polar aprotic solvents (e.g., THF) enhance reaction rates during reduction steps .

  • Catalyst Loading: Pd/C at 5–10 wt% ensures complete hydrogenation of the bicyclic olefin .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s rigid structure and stereochemical diversity make it a versatile intermediate:

  • Neurological Agents: Derivatives have been explored as sigma-1 receptor modulators for treating neuropathic pain.

  • Antiviral Compounds: Functionalization at the amine position has yielded candidates with activity against RNA viruses.

Structural Studies

  • Conformational Analysis: X-ray crystallography reveals that the bicyclic system enforces a boat-like conformation, limiting rotational freedom at the amine group .

  • Chirality Effects: The racemic mixture’s biological activity often differs significantly from enantiopure forms, underscoring the importance of stereochemical resolution .

Comparative Analysis of Related Compounds

Table 2: Structural and Functional Analogues

CompoundMolecular FormulaKey DifferencesApplications
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acidC₇H₁₀O₃Carboxylic acid substituentPolymer chemistry
rac-(1R,2S,4S)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-olC₇H₁₃NO₂Additional hydroxyl groupChelating agents

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